4-(Phenylamino)-2-(phenylimino)-3-pentene

Description

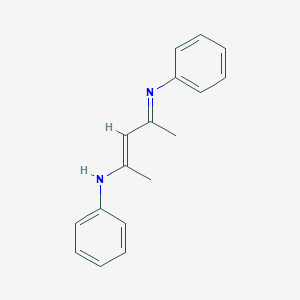

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-4-phenyliminopent-2-en-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-14(18-16-9-5-3-6-10-16)13-15(2)19-17-11-7-4-8-12-17/h3-13,18H,1-2H3/b14-13+,19-15? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYOZUDBDQUBBL-ZHHXUOIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=NC1=CC=CC=C1)C)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=NC1=CC=CC=C1)C)/NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70421728 | |

| Record name | 4-(Phenylamino)-2-(phenylimino)-3-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19164-92-2 | |

| Record name | 4-(Phenylamino)-2-(phenylimino)-3-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(2E,4E)-4-(Phenylimino)-2-penten-2-yl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenylamino 2 Phenylimino 3 Pentene and Its Structural Analogues

Classical Condensation Pathways for β-Diketiminate Ligand Synthesis

The most traditional and direct method for synthesizing symmetrical β-diketiminate ligands involves the condensation of a β-diketone with two equivalents of a primary amine. rsc.org This approach is widely used due to its simplicity and the availability of commercial starting materials. mdpi.com

Direct Condensation of Acetylacetone (B45752) with Aniline (B41778)

The synthesis of 4-(Phenylamino)-2-(phenylimino)-3-pentene is typically achieved through the direct condensation reaction between acetylacetone and two equivalents of aniline. rsc.org This reaction is a classic example of the formation of a Schiff base, followed by tautomerization to the more stable enamine-imine form. The process generally involves heating the reactants, often with the removal of water to drive the equilibrium towards the product. This straightforward procedure is foundational and can be carried out on a large scale, often employing a Dean-Stark apparatus to facilitate water removal when using a strong acid catalyst. rsc.org

Optimization of Reaction Parameters (e.g., Solvent Systems, Temperature Gradients, Catalytic Additives)

The efficiency and yield of the condensation reaction can be significantly influenced by various parameters. Research has shown that the choice of solvent plays a critical role. For the condensation of acetylacetone with aniline, methanol (B129727) has been identified as the optimal solvent, providing a near-quantitative yield of 98%. nih.gov Other solvents such as ethanol, toluene, benzene, chloroform, and dichloroethane have been shown to be less effective. nih.gov

The use of catalytic additives is another key area of optimization. While the reaction can proceed without a catalyst, the addition of a catalytic amount of a protic acid like formic acid has been demonstrated to be highly effective. nih.gov Formic acid acts as a mild, inexpensive, and environmentally friendly catalyst that promotes the reaction to proceed smoothly in shorter times and with high yields. nih.gov Other acid catalysts can also be used, including p-toluenesulfonic acid. rsc.org Temperature is another crucial parameter, with many procedures involving heating the reaction mixture to reflux to ensure the completion of the reaction and the effective removal of the water byproduct.

Table 1: Effect of Solvent on the Yield of 4-(Phenylamino)-2-(phenylimino)-3-pentene Synthesis This interactive table summarizes the reported yields for the condensation of acetylacetone with aniline in various solvents, highlighting the superior performance of methanol.

| Solvent | Yield (%) |

|---|---|

| Methanol | 98 |

| Ethanol | 87 |

| Toluene | 76 |

| Benzene | 70 |

| Dichloroethane | 55 |

| Chloroform | 54 |

Data sourced from Reference nih.gov

Advanced Synthetic Strategies for Substituted and Unsymmetrical Derivatives

While classical condensation is effective for symmetrical ligands, the demand for more complex, fine-tuned ligands has driven the development of advanced synthetic strategies. These methods allow for the creation of unsymmetrical ligands with different substituents on the nitrogen atoms, providing more precise control over the steric and electronic environment of the metal center they will coordinate. nih.gov

Preparation of Unsymmetrical 2-(2,6-Diisopropylphenyl)amino-4-(phenyl)imino-2-pentene Analogues

The synthesis of unsymmetrical β-diketiminate ligands, such as those bearing one 2,6-diisopropylphenyl group and one phenyl group, requires a more controlled, stepwise approach. A common strategy involves the initial synthesis of a β-enaminone (a mono-condensed product) by reacting acetylacetone with one equivalent of an amine. This intermediate can then be reacted with a different amine to yield the unsymmetrical product.

Specifically, the synthesis of compounds like 2-(2,6-diisopropylphenyl)amino-4-(phenyl)imino-2-pentene can be achieved through amine elimination reactions. researchgate.net This involves reacting a metal-amide complex, such as tetrakis(dimethylamino)hafnium, with the desired unsymmetrical ligand, which is prepared separately. researchgate.net Another approach is the two-step reaction starting from acetylacetone and the relevant amines to first form an intermediate β-diketimine which is then reacted with the second amine. researchgate.net A recently reported method for a related unsymmetrical system involved the condensation of one equivalent of 2,4,6-tricyclohexylaniline with a pre-formed β-ketoimine, {DipN(H)CMe}CHC(O)Me, to yield the unsymmetrical product. mdpi.com

Exploration of Multi-Component Reaction Approaches in Related Imino-Amine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical approach to complex molecule synthesis. organic-chemistry.org In the context of imino-amine synthesis, several classical MCRs are relevant.

The Mannich reaction is a three-component reaction involving a non-enolizable aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. nih.govnih.gov The reaction proceeds via the formation of an iminium ion, which then reacts with the enol form of the carbonyl compound. nih.gov The Strecker reaction , the first described MCR, synthesizes α-amino nitriles from an amine, a carbonyl compound, and a cyanide source, again proceeding through an iminium intermediate. nih.gov Another powerful MCR is the Ugi reaction , a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. nih.gov These reactions showcase the versatility of the imine or iminium ion intermediate in constructing complex amine-containing structures in a single, efficient step. nih.gov

Methodological Advancements in Green Chemistry for Imino-Amine Synthesis

In line with the growing emphasis on sustainable chemistry, several green methodological advancements have been applied to the synthesis of imino-amines. A key focus is the reduction or elimination of hazardous solvents and catalysts.

As mentioned, the use of formic acid as a low-cost, mild, and highly efficient catalyst for β-enaminone synthesis in methanol represents a significant green approach. nih.gov Furthering this, protocols have been developed that proceed without any catalyst at all. One such method describes the formation of C=N bonds at room temperature using a water-dichloromethane co-solvent system. nih.gov This method offers high yields, fast reaction times (5-60 minutes), simple purification, and tolerance of a wide range of functional groups under mild conditions. nih.gov The development of solvent-free reaction conditions is another major goal in green chemistry, and such approaches have been successfully applied in the synthesis of other complex heterocyclic systems. rsc.org These advancements not only reduce the environmental impact of the synthesis but also often lead to simpler, more economical, and safer laboratory procedures.

Advanced Spectroscopic and Crystallographic Elucidation of 4 Phenylamino 2 Phenylimino 3 Pentene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For 4-(Phenylamino)-2-(phenylimino)-3-pentene, NMR is instrumental in defining its molecular framework, stereochemistry, and the subtle dynamic processes it undergoes in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for establishing the basic skeleton of 4-(Phenylamino)-2-(phenylimino)-3-pentene. The chemical shifts observed in the spectra provide insights into the electronic environment of the hydrogen and carbon atoms, respectively.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 4-(Phenylamino)-2-(phenylimino)-3-pentene in CDCl₃

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| N-H | ~12.3 (broad s) | - |

| Phenyl-H | ~6.8-7.4 (m) | ~120-140 |

| γ-CH | ~5.2 (s) | ~95 |

| CH₃ | ~1.9 (s) | ~20 |

| C=N | - | ~160 |

| C-NH | - | ~145 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. s = singlet, m = multiplet.

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are necessary to unambiguously assign all signals and to elucidate through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For 4-(Phenylamino)-2-(phenylimino)-3-pentene, COSY spectra would primarily show correlations between the protons within the phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining stereochemistry and spatial relationships between protons. A key observation would be the correlation between the N-H proton and the γ-CH proton, providing evidence for their proximity within the hydrogen-bonded ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of the protonated carbons in the molecule, such as the γ-CH, the methyl groups, and the carbons of the phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between carbon and proton atoms (typically 2-3 bonds). This is particularly useful for assigning quaternary carbons, such as the imine and enamine carbons, by observing their correlations with nearby protons like the methyl protons and the γ-CH proton.

Through the combined use of these 2D NMR techniques, a complete and detailed picture of the molecular connectivity and stereochemistry of 4-(Phenylamino)-2-(phenylimino)-3-pentene can be constructed.

The structure of 4-(Phenylamino)-2-(phenylimino)-3-pentene is best described as a resonance hybrid of several tautomeric forms, with the keto-enamine form being the most significant contributor due to the stabilizing effect of the intramolecular hydrogen bond. This hydrogen bond exists between the N-H group and the imine nitrogen atom (N-H···N).

NMR spectroscopy is a powerful tool for studying this tautomeric equilibrium. The chemical shift of the N-H proton is particularly sensitive to the strength of the hydrogen bond. Its downfield position and broadness are characteristic of a proton involved in such an interaction. Variable temperature NMR studies can provide further insights into the dynamics of this equilibrium. Changes in temperature can affect the position of the tautomeric equilibrium and the rate of proton exchange, which can be observed as changes in the chemical shifts and line shapes of the NMR signals.

The presence of a single set of signals for the seemingly different halves of the molecule in the ¹H and ¹³C NMR spectra at room temperature suggests a rapid tautomeric equilibrium on the NMR timescale. This means that the proton is rapidly exchanging between the two nitrogen atoms, making the two halves of the molecule appear equivalent.

Vibrational Spectroscopy for Functional Group Characterization and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes. These techniques are complementary and are essential for a complete understanding of the molecular structure of 4-(Phenylamino)-2-(phenylimino)-3-pentene.

The FTIR spectrum of 4-(Phenylamino)-2-(phenylimino)-3-pentene is characterized by several key absorption bands that are indicative of its structure.

N-H Stretching: A broad absorption band is typically observed in the region of 3200-3400 cm⁻¹, which is characteristic of the N-H stretching vibration. The broadness of this band is a direct consequence of the strong intramolecular hydrogen bonding.

C-H Stretching: The C-H stretching vibrations of the aromatic rings and the methyl groups are observed in the 2900-3100 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N (imine) and C=C (enamine) bonds are found in the 1500-1650 cm⁻¹ region. These bands are often coupled and appear as strong absorptions. The position of these bands provides evidence for the delocalized π-system within the molecule.

C-N Stretching: The C-N stretching vibration is typically observed around 1300-1350 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for 4-(Phenylamino)-2-(phenylimino)-3-pentene

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3400 (broad) | N-H stretch (H-bonded) |

| ~2900-3100 | C-H stretch (aromatic and aliphatic) |

| ~1500-1650 | C=N and C=C stretch |

| ~1300-1350 | C-N stretch |

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

For 4-(Phenylamino)-2-(phenylimino)-3-pentene, Raman spectroscopy is particularly useful for identifying the symmetric vibrations of the molecule. The C=C and C=N stretching vibrations are typically strong in both the FTIR and Raman spectra, confirming the presence of these functional groups. The symmetric breathing modes of the phenyl rings are also readily observed in the Raman spectrum. By combining the data from both FTIR and Raman spectroscopy, a more complete assignment of the vibrational modes of the molecule can be achieved.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the precise determination of a compound's molecular weight and for deducing its structure through fragmentation analysis. nih.gov For 4-(Phenylamino)-2-(phenylimino)-3-pentene, HRMS provides an exact mass, which confirms its elemental composition. The monoisotopic mass of this compound has been determined to be 250.146999 g/mol , corresponding to the molecular formula C17H18N2. epa.gov

In a typical mass spectrum of this compound, the molecular ion peak [M]+ would be observed at an m/z (mass-to-charge ratio) corresponding to its exact mass. The fragmentation pattern, generated by techniques such as electron ionization (EI), provides valuable information about the molecule's structure. Key fragment ions would likely arise from the cleavage of the bonds within the pentene chain and the loss of phenyl or amino groups. Analysis of these fragments allows for the reconstruction of the molecule's connectivity. For instance, the fragmentation of similar structures, like 1-phenyl-3-penten-1-one, has been studied to understand the cleavage patterns of related compounds. researchgate.net

Table 1: High-Resolution Mass Spectrometry Data for 4-(Phenylamino)-2-(phenylimino)-3-pentene

| Parameter | Value | Reference |

| Molecular Formula | C17H18N2 | epa.gov |

| Average Mass | 250.345 g/mol | epa.gov |

| Monoisotopic Mass | 250.146999 g/mol | epa.gov |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been employed to elucidate the solid-state molecular architecture of related compounds, providing insights into bond lengths, bond angles, and intermolecular interactions. mdpi.comasianpubs.org For instance, the crystal structure of (Z)-4-(phenylamino)pent-3-en-2-one, a related β-enaminone, was determined to be in the monoclinic crystal system with the space group P12(1)/c1. researchgate.netresearchgate.net

While specific crystallographic data for 4-(Phenylamino)-2-(phenylimino)-3-pentene is not detailed in the provided search results, the analysis of analogous structures reveals common features. These often include the planarity or twisting of phenyl rings and the presence of intra- and intermolecular hydrogen bonds. uky.eduresearchgate.netnih.gov The study of different polymorphs, or different crystalline forms of the same compound, is also crucial as it can reveal variations in molecular conformation and packing, which in turn affect the material's properties. mdpi.com

Table 2: Illustrative Crystallographic Data for a Related Compound ((Z)-4-(phenylamino)pent-3-en-2-one)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P12(1)/c1 | researchgate.netresearchgate.net |

| a (Å) | 9.0532(3) | researchgate.netresearchgate.net |

| b (Å) | 10.9311(3) | researchgate.netresearchgate.net |

| c (Å) | 10.1107(3) | researchgate.netresearchgate.net |

| β (°) | 107.171(1) | researchgate.netresearchgate.net |

| Volume (ų) | 956.0 | researchgate.netresearchgate.net |

| Z | 4 | researchgate.netresearchgate.net |

Elemental Compositional Verification through CHN Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique used to determine the mass percentages of these elements in a sample. This method provides experimental verification of the empirical and molecular formula of a synthesized compound. For 4-(Phenylamino)-2-(phenylimino)-3-pentene (C17H18N2), the theoretical percentages of carbon, hydrogen, and nitrogen can be calculated from its molecular formula. cymitquimica.com

The experimental results from a CHN analyzer are then compared to these theoretical values. A close agreement between the experimental and calculated percentages confirms the purity and the elemental composition of the compound. This technique is routinely used in the characterization of newly synthesized organic compounds. mdpi.com

Table 3: Theoretical Elemental Composition of 4-(Phenylamino)-2-(phenylimino)-3-pentene

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 17 | 204.187 | 81.58 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 7.25 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.19 |

| Total | 250.345 | 100.00 |

Thermochemical and Phase Behavior Analysis

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and decomposition profile of materials. uky.edu For 4-(Phenylamino)-2-(phenylimino)-3-pentene, a TGA thermogram would show the temperature at which the compound begins to decompose. The analysis would reveal if the decomposition occurs in a single step or through multiple stages, and the percentage of mass lost at each stage. This information is crucial for understanding the material's thermal limits.

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are powerful techniques for investigating the thermal transitions of a material. mdpi.com DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DTA, a related technique, measures the temperature difference between the sample and a reference.

These methods are used to determine the temperatures and enthalpies of phase transitions such as melting, crystallization, and glass transitions. mdpi.comnist.gov A DSC or DTA curve for 4-(Phenylamino)-2-(phenylimino)-3-pentene would show endothermic peaks corresponding to melting and exothermic peaks for crystallization. The presence of multiple peaks could indicate the existence of different polymorphic forms, each with its own distinct melting point. chemrxiv.orgresearchgate.net This information is vital for understanding the phase behavior and processing conditions of the material.

Coordination Chemistry of 4 Phenylamino 2 Phenylimino 3 Pentene As an Ancillary Ligand

Ligand Design Principles and Diverse Coordination Modes

The utility of 4-(Phenylamino)-2-(phenylimino)-3-pentene in coordination chemistry stems from its adaptable structural framework, which allows for various binding modes. The presence of both imine and amine nitrogen atoms, coupled with a delocalized electronic structure, dictates its coordination behavior.

The most prevalent coordination mode for 4-(Phenylamino)-2-(phenylimino)-3-pentene is as a bidentate N,N'-donor ligand. In this arrangement, the ligand chelates to a metal center through the nitrogen atoms of the imine and the deprotonated amine groups. This forms a stable six-membered metallacyclic ring. This bidentate chelation is a common feature for Schiff-base type ligands, which are readily synthesized through the condensation of a primary amine and a diketone. The resulting complexes often exhibit enhanced stability due to the chelate effect. The molecule exists as the Z isomer of the β-enamino-ketone, which is stabilized by an intramolecular hydrogen bond between the N—H and C=O groups researchgate.net.

While N,N'-bidentate coordination is typical for 4-(Phenylamino)-2-(phenylimino)-3-pentene, the broader class of Schiff base ligands demonstrates the potential for more complex coordination architectures. By modifying the backbone of the ligand or the amine precursors, ligands with higher denticity can be synthesized. For instance, Schiff bases derived from salicylaldehydes are well-known polydentate ligands jocpr.com. The incorporation of additional donor groups, such as phenoxy, pyridyl, or other heterocyclic moieties, into the ligand framework can result in tridentate or tetradentate ligands. These multidentate ligands can form more intricate and stable complexes with metal ions, leading to diverse geometries and coordination numbers uci.eduuomustansiriyah.edu.iquni-siegen.de. This flexibility allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes for specific applications.

Synthesis and Comprehensive Characterization of Metal Coordination Complexes

The synthesis of coordination complexes involving 4-(Phenylamino)-2-(phenylimino)-3-pentene and its analogues is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A wide range of transition metal complexes with β-ketoiminate and related Schiff base ligands have been successfully synthesized and studied. The reaction of these ligands with metal(II) ions such as Mn(II), Co(II), Ni(II), and Cu(II) has been reported to yield stable complexes researchgate.net. Similarly, palladium(II) complexes have been prepared and investigated for their catalytic activities researchgate.net. The synthesis of Fe(III) and Mn(III) complexes derived from Schiff base ligands has also been documented, often resulting in octahedral geometries aristonpubs.com. The coordination chemistry of ruthenium(II) with similar polypyridyl ligands is also an active area of research, particularly concerning their photophysical properties researchgate.net. The formation of these complexes demonstrates the versatility of the ligand in coordinating with a variety of metal centers, each with its unique electronic configuration and preferred geometry.

Table 1: Examples of Transition Metal Complexes with Related Schiff Base Ligands

| Metal Ion | Example Complex Type | Geometry |

|---|---|---|

| Co(II) | [Co(L)2] | Square Planar |

| Fe(III) | [Fe(L)2Cl(H2O)] | Octahedral |

| Mn(III) | [Mn(L)2(H2O)2]Cl | Octahedral |

| Cu(II) | [Cu(L)2] | Distorted Octahedral |

| Ni(II) | [Ni(L)2] | Square Planar |

| Pd(II) | [Pd(L)Cl(PPh3)] | Square Planar |

Note: 'L' represents a bidentate Schiff base ligand similar to 4-(Phenylamino)-2-(phenylimino)-3-pentene, and 'LL' represents another bidentate ligand like phenanthroline.

Spectroscopic techniques are indispensable for characterizing the formation and structure of metal complexes.

Infrared (IR) Spectroscopy: The coordination of the ligand to a metal center is clearly evidenced by shifts in the IR spectrum. A key indicator is the stretching frequency of the azomethine (C=N) group. Upon complexation, this band typically shifts to a lower wavenumber, indicating the coordination of the imine nitrogen to the metal ion. Furthermore, the disappearance of the N-H stretching vibration confirms the deprotonation of the amine group upon coordination. New bands appearing in the far-IR region can often be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations semanticscholar.org.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry and the nature of the metal-ligand bonding. The spectra are typically characterized by intense bands in the UV region, which are assigned to intra-ligand (π→π*) transitions. In the visible region, lower intensity bands may appear, corresponding to d-d transitions of the metal center or metal-to-ligand charge transfer (MLCT) bands researchgate.netnsf.gov. The position and intensity of these bands are sensitive to the metal ion, its oxidation state, and the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes in solution. Upon coordination, the chemical shifts of the ligand's protons and carbons are altered. For instance, the resonance of the N-H proton disappears upon deprotonation and complexation. The chemical shifts of the protons adjacent to the coordinating nitrogen atoms often show significant changes. Multinuclear NMR, such as ¹⁹⁵Pt or ¹⁰³Rh, can provide direct evidence of the metal's coordination environment nih.gov.

Table 2: Typical Spectroscopic Shifts upon Complexation

| Spectroscopic Technique | Observable Change | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift of ν(C=N) to lower frequency | Coordination of imine nitrogen |

| IR Spectroscopy | Disappearance of ν(N-H) | Deprotonation and coordination of amine nitrogen |

| UV-Vis Spectroscopy | Appearance of new bands in the visible region | d-d transitions or MLCT bands |

| ¹H NMR Spectroscopy | Disappearance of N-H proton signal | Deprotonation and coordination |

Development of Homogeneous and Heterogeneous Coordination Complexes

The development of catalytic systems often progresses from homogeneous to heterogeneous setups to leverage the respective advantages of each. Homogeneous catalysts, being in the same phase as the reactants, typically exhibit high activity and selectivity due to well-defined active sites and the absence of mass transfer limitations. However, their separation from the reaction products is often difficult and costly, hindering their recyclability and industrial applicability.

Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, aims to combine the high performance of homogeneous catalysts with the practical benefits of heterogeneous ones, such as easy separation, enhanced stability, and potential for reuse.

Immobilization Strategies on Solid Supports (e.g., MCM-41, SBA-15, Fe3O4 Nanoparticles)

The immobilization of a coordination complex, such as one formed with 4-(Phenylamino)-2-(phenylimino)-3-pentene, onto a solid support is a critical step in creating a heterogeneous catalyst. The choice of support is crucial and depends on the desired properties of the final catalyst.

MCM-41 and SBA-15: These are mesoporous silica materials characterized by a highly ordered pore structure, large surface area, and tunable pore size. These properties make them excellent candidates for catalyst supports as they can encapsulate metal complexes, potentially preventing leaching and aggregation of the active species. Immobilization can be achieved through several methods:

Grafting or Covalent Attachment: This involves functionalizing the silica surface with groups that can form a covalent bond with the ligand or the metal complex. For a ligand like 4-(Phenylamino)-2-(phenylimino)-3-pentene, a linker molecule could be used to attach it to the silica surface before the introduction of the metal ion.

Encapsulation or "Ship-in-a-Bottle" Synthesis: In this method, the metal complex is synthesized within the pores of the mesoporous material. This physically entraps the complex, preventing it from leaching out while allowing reactants and products to diffuse through the pores.

Fe3O4 Nanoparticles: Magnetite (Fe3O4) nanoparticles offer the significant advantage of being easily separable from a reaction mixture using an external magnetic field. This simplifies catalyst recovery and recycling. To be used as a support, Fe3O4 nanoparticles are often coated with a layer of silica (SiO2) to create a core-shell structure (Fe3O4@SiO2). This silica shell provides a surface that can be functionalized for catalyst attachment, similar to MCM-41 and SBA-15, while the magnetic core allows for easy separation.

The general strategies for immobilization are summarized in the table below.

| Support Material | Key Features | Common Immobilization Methods |

| MCM-41 | High surface area, uniform mesopores, high thermal stability. | Covalent grafting, non-covalent adsorption, encapsulation. |

| SBA-15 | Larger pore size and thicker walls than MCM-41, high stability. | Covalent grafting, encapsulation. |

| Fe3O4 Nanoparticles | Superparamagnetic, easy separation from reaction mixture. | Typically coated with silica, then functionalized for covalent attachment. |

Comparative Studies of Homogeneous vs. Heterogeneous Catalytic Systems

A comparative study between a homogeneous catalyst and its heterogeneous counterpart is essential to evaluate the success of the immobilization process. Such studies typically assess several key performance indicators. Although no specific data exists for 4-(Phenylamino)-2-(phenylimino)-3-pentene complexes, a general framework for comparison is well-established.

Catalytic Activity: This is often measured by the turnover number (TON) or turnover frequency (TOF). It is common for heterogeneous catalysts to exhibit slightly lower activity than their homogeneous analogues due to potential mass transfer limitations or changes in the electronic properties of the active site upon immobilization.

Selectivity: The selectivity towards the desired product is a critical factor. The confinement of the catalyst within the pores of a support can sometimes enhance selectivity by imposing steric constraints on the transition states of the reaction.

Recyclability and Leaching: A key advantage of heterogeneous catalysts is their potential for reuse. Recyclability studies involve recovering the catalyst after a reaction cycle and using it in subsequent runs. A gradual decrease in activity over several cycles may indicate catalyst deactivation or leaching of the metal complex from the support. The reaction filtrate is often analyzed (e.g., by ICP-OES) to quantify the amount of metal that has leached into the solution.

The following table outlines the typical advantages and disadvantages that are evaluated in such comparative studies.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Activity | Typically higher due to well-defined, accessible active sites. | May be lower due to mass transfer limitations or inaccessible sites. |

| Selectivity | Often very high and tunable through ligand design. | Can be influenced (positively or negatively) by the support structure. |

| Catalyst Separation | Difficult, often requiring energy-intensive processes like distillation. | Easy, typically by simple filtration or magnetic separation. |

| Recyclability | Generally poor. | Generally good, a key advantage for industrial applications. |

| Thermal Stability | Often limited. | Can be significantly enhanced by the solid support. |

| Leaching | Not applicable (catalyst is dissolved). | A potential issue that needs to be assessed; can lead to product contamination and loss of activity. |

Catalytic Applications and Reaction Mechanism Investigations

Heterogeneous Catalysis Utilizing Immobilized Ligand Systems

To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and reuse, systems based on immobilized 4-(phenylamino)-2-(phenylimino)-3-pentene derivative complexes have been developed.

A derivative of the 4-(phenylamino)-2-(phenylimino)-3-pentene ligand, specifically N,N′E,N,N′E)-N,N′-(3-(3-(triethoxysilyl)propyl)pentane-2,4-diylidene)dianiline (L1), has been successfully immobilized onto Fe₃O₄ magnetic nanoparticles. The resulting palladium complex, [Pd1@Fe₃O₄], serves as a magnetically separable heterogeneous catalyst for the methoxycarbonylation of 1-hexene (B165129). mdpi.compsecommunity.org

The performance of these supported catalysts was evaluated based on their catalytic activity, selectivity for linear versus branched products, and their reusability. The immobilization on the Fe₃O₄ support allows for easy recovery of the catalyst using an external magnet. Research has shown that these catalysts can be recycled up to five times without a significant loss in their catalytic activity. mdpi.com The supported catalysts primarily yield the linear ester, methyl heptanoate. mdpi.com

The table below summarizes the catalytic performance of the Fe₃O₄-immobilized palladium complex in the methoxycarbonylation of 1-hexene under optimized reaction conditions.

Table 1: Catalytic Performance of Fe₃O₄-Immobilized Palladium Complex in 1-Hexene Methoxycarbonylation

| Catalyst | Yield (%) | Linear:Branched Ratio | Turnover Frequency (TOF, h⁻¹) |

|---|---|---|---|

| [Pd1@Fe₃O₄] (Run 1) | 81 | 75:25 | 18.6 |

| [Pd1@Fe₃O₄] (Run 2) | 80 | 75:25 | 18.4 |

| [Pd1@Fe₃O₄] (Run 3) | 79 | 74:26 | 18.2 |

| [Pd1@Fe₃O₄] (Run 4) | 79 | 74:26 | 18.2 |

| [Pd1@Fe₃O₄] (Run 5) | 78 | 73:27 | 17.9 |

Reaction Conditions: 1-hexene (5 mmol), catalyst (0.02 mmol), PPh₃ (0.04 mmol), PTSA (0.2 mmol), Methanol (B129727) (5 mL), CO pressure (40 bar), 110 °C, 5 h. Data sourced from Ojwach et al. (2023). mdpi.com

The slight decrease in yield and TOF over successive cycles indicates a high degree of stability and robustness for the immobilized catalyst system. The consistent regioselectivity highlights the well-defined nature of the catalytic active sites on the support. mdpi.com

Assessment of Catalyst Recyclability and Stability

The recyclability and stability of a catalyst are paramount for its industrial viability. For catalysts incorporating ligands similar to 4-(phenylamino)-2-(phenylimino)-3-pentene, these properties are often investigated. For instance, in the synthesis of the related compound 4-(phenylamino)pent-3-en-2-one, a heterogeneous catalyst, ZnCl2/Natural Phosphate, was developed. researchgate.net This catalyst demonstrated the ability to be reused for two cycles without a significant loss of activity, highlighting the potential for creating recyclable catalysts based on similar ligand frameworks. researchgate.net

In other studies involving different catalytic systems, such as those using supported palladium nanoparticles, the catalyst could be reused and recycled five times. nih.gov Similarly, palladium complexes derived from waste three-way catalysts have been shown to be recoverable and reusable multiple times, adding to the sustainability benefits of such catalytic systems. mdpi.com While not directly involving 4-(phenylamino)-2-(phenylimino)-3-pentene, these examples underscore the general strategies employed to enhance catalyst recyclability, which would be applicable to complexes of this ligand.

Impact of Support Materials and Calcination Temperatures on Catalytic Performance

While specific studies on supported catalysts of 4-(phenylamino)-2-(phenylimino)-3-pentene are not available, research on related systems provides valuable insights. The characterization of fresh and used supported catalysts, often using techniques like X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM), helps in understanding the changes in the catalyst structure during the reaction and the role of the support in stabilizing the active species. nih.gov

Mechanistic Investigations of Catalyzed Chemical Transformations

Understanding the reaction mechanism is key to optimizing a catalyst and improving its efficiency and selectivity. This involves identifying the reaction pathway, key intermediates, and the rate-determining step.

Postulation and Validation of Reaction Pathways and Key Intermediates

For catalytic reactions involving metal complexes, the proposed mechanism often involves a series of steps such as substrate coordination, insertion, and product release. In the context of C-H amination catalyzed by nickel dipyrrin (B1230570) complexes, a catalytic cycle has been proposed where the substrate displaces a ligand from the metal center, followed by the formation of a reactive nickel iminyl species. nih.gov This intermediate then proceeds through hydrogen atom abstraction and radical recombination to form the product. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. byu.edu These studies can help in identifying stable intermediates and transition states, thus validating a postulated reaction pathway. For example, in the polymerization of olefins, DFT calculations have been used to analyze the geometry of transition states and understand the origin of stereoselectivity. riken.jp

Kinetic Studies: Determination of Reaction Orders and Rate-Limiting Steps

Kinetic studies are essential for determining the rate law of a reaction and identifying the rate-limiting step. In the study of nickel-catalyzed C-H amination, a large primary intermolecular kinetic isotope effect suggested that hydrogen-atom abstraction is the rate-determining step. nih.gov The reaction was found to be first order in the catalyst and zeroth order in the substrate, which is consistent with the resting state of the catalyst being the nickel iminyl radical. nih.gov

The following table summarizes the kinetic data for the nickel-catalyzed C-H amination:

| Kinetic Parameter | Value | Implication |

| Reaction Order in Catalyst | 1 | The rate is directly proportional to the catalyst concentration. |

| Reaction Order in Substrate | 0 | The rate is independent of the substrate concentration under the studied conditions. |

| Kinetic Isotope Effect (KIE) | 31.9 ± 1.0 | Indicates that C-H bond cleavage is the rate-determining step. |

This data is for a nickel dipyrrin catalyzed C-H amination and is presented as an example of the types of kinetic studies performed in related systems.

Understanding the Role of Ligand Structural Features and Metal Center in Modulating Catalytic Efficiency and Selectivity

The electronic and steric properties of the ligand, as well as the nature of the metal center, play a crucial role in determining the catalytic efficiency and selectivity. Fine-tuning the ligand structure can lead to significant improvements in catalyst performance. For instance, computational studies have shown that modifying the ligand/metal combination in half-sandwich rare-earth complexes can create unique catalysts for selective polymerization. riken.jp

The structure of pincer ligands has been shown to significantly affect the activity and selectivity in dinitrogen cleavage reactions. riken.jp Similarly, in dinuclear complexes, the interaction between the two metal centers can lead to unique catalytic properties that are not observed in their mononuclear counterparts. byu.eduresearchgate.net The design of the ligand is therefore a key aspect in developing highly active and selective catalysts.

Theoretical and Computational Chemistry Investigations of 4 Phenylamino 2 Phenylimino 3 Pentene and Its Complexes

Density Functional Theory (DFT) Studies for Electronic and Molecular Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 4-(Phenylamino)-2-(phenylimino)-3-pentene and its derivatives. By modeling the electron density, DFT allows for the accurate prediction of various molecular characteristics.

Geometry Optimization and Prediction of Molecular Conformations

Theoretical calculations, particularly using DFT, are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. jmcs.org.mx For β-diiminate complexes, geometry optimization helps in understanding the coordination environment around a central metal atom and the conformation of the ligand itself. mdpi.com These calculations have shown that for similar β-iminoketonate complexes of palladium, only the trans isomer is typically observed in solution, a finding that is consistent with the lower energy calculated for this conformation. mdpi.com The agreement between optimized and X-ray structural parameters is generally good, providing confidence in the computational models. ruc.dk

For instance, in a study of related palladium complexes, DFT calculations were performed to optimize the molecular geometry, which was then compared with experimental data from X-ray diffraction. mdpi.com The results indicated that while both cis and trans isomers could exist for some β-diketonate complexes, the β-iminoketonate analogues showed a strong preference for the trans configuration. mdpi.com This preference is attributed to the greater energy difference between the isomers in the iminoketonate systems. mdpi.com

| Parameter | Optimized (DFT) | Experimental (X-ray) |

| N...O distance (Å) | 2.650 | 2.658 |

| Dihedral Angle C4-N-C10-C15 (°) | Varies | Varies |

Note: Data adapted from studies on similar compounds. The specific values for 4-(Phenylamino)-2-(phenylimino)-3-pentene may differ.

Calculation of Vibrational Frequencies and Correlation with Experimental Spectroscopic Data

DFT calculations are widely used to compute the vibrational frequencies of molecules. nih.govresearchgate.net These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to assign specific vibrational modes to the observed spectral bands. scirp.orgnist.gov The calculated vibrational frequencies for an optimized molecule can confirm that the geometry represents a local minimum on the potential energy surface. ruc.dk

The process involves optimizing the molecular geometry and then performing a frequency calculation at the same level of theory. The resulting theoretical spectrum can be compared to the experimental spectrum, aiding in the interpretation of complex spectral features. For example, the characteristic stretching vibrations of C=N and C=C bonds in pyrimidine (B1678525) compounds are typically observed in the 1600-1500 cm⁻¹ region. scirp.org DFT calculations can help to precisely locate and assign these and other vibrational modes, such as C-H stretching and bending vibrations. scirp.org

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311G+(d,p)) | Experimental Frequency (cm⁻¹) (FT-IR) |

| C-H stretch (aromatic) | 3094, 3092, 3071, 3068 | 3150 |

| C=N stretch | ~1630 | ~1625 |

| C=C stretch | ~1580 | ~1575 |

Note: This table presents representative data for a similar class of compounds to illustrate the correlation. Specific values for 4-(Phenylamino)-2-(phenylimino)-3-pentene would require a dedicated computational study.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of a molecule. youtube.com The negative regions (typically colored red) are susceptible to electrophilic attack, while the positive regions (blue) are prone to nucleophilic attack. youtube.comthaiscience.info

MEP analysis can provide insights into intermolecular interactions and the sites where a molecule is likely to interact with other species. researchgate.net For example, in related compounds, MEP surfaces have been used to identify the negative potential sites around nitrogen and oxygen atoms, indicating their role in coordinating to metal ions or participating in hydrogen bonding. thaiscience.info

Derivation of Conceptual DFT Descriptors for Reactivity Analysis

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors derived from the electron density. nih.govmdpi.com These descriptors include electronegativity (μ), chemical hardness (η), and softness (S), which are global reactivity indices that describe the molecule as a whole. nih.gov Local reactivity descriptors, such as the Fukui function (f(r)) and Parr functions, identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. mdpi.commdpi.com

These descriptors are powerful tools for predicting and understanding chemical reactivity. mdpi.com For instance, a smaller energy gap between the HOMO and LUMO indicates lower hardness and higher softness, suggesting greater reactivity. nih.gov The electrophilicity index (ω) and nucleophilicity index (N) further quantify the ability of a molecule to act as an electrophile or a nucleophile, respectively. mdpi.com

| Descriptor | Definition | Interpretation |

| Electronegativity (μ) | μ = - (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

| Nucleophilicity (N) | N = E_HOMO(Nu) - E_HOMO(TCE) | Propensity to donate electrons. |

I: Ionization Potential, A: Electron Affinity, E_HOMO: Energy of the Highest Occupied Molecular Orbital, Nu: Nucleophile, TCE: Tetracyanoethylene (reference).

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transition Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions and electronic transitions. researchgate.netsciencepg.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. thaiscience.info The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. nih.gov

The analysis of HOMO and LUMO compositions reveals which atoms or functional groups are primarily involved in these frontier orbitals, providing further insight into the molecule's reactivity. researchgate.net Furthermore, the energy difference between these orbitals can be used to estimate the energies of electronic transitions, which can be correlated with experimental UV-Vis spectroscopic data. nih.gov

| Property | Definition | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicator of chemical reactivity and stability. |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly DFT, is an invaluable tool for elucidating the mechanisms of chemical reactions. rsc.orgmdpi.com By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the most energetically favorable route. mdpi.com

This approach has been successfully applied to various reactions, including Michael additions and cyclization reactions. rsc.org For a given reaction, different possible mechanisms can be proposed and computationally evaluated. The mechanism with the lowest energy barriers for its transition states is considered the most likely pathway. mdpi.com For example, in the synthesis of pyrrolidinedione derivatives, DFT calculations were used to study all stages of a one-pot reaction, including a Nef-type rearrangement and cyclization, revealing the energy barriers associated with each step. rsc.org This level of detail provides a deep understanding of the reaction dynamics and can guide the optimization of reaction conditions.

Identification of Transition States and Calculation of Activation Energy Barriers

The study of reaction mechanisms and kinetics heavily relies on the identification of transition states and the calculation of their associated activation energy barriers. For molecules like 4-(Phenylamino)-2-(phenylimino)-3-pentene, which can undergo various isomerization and tautomeric transformations, density functional theory (DFT) calculations are instrumental in mapping out these pathways. researchgate.net

While direct computational studies on the activation barriers for 4-(Phenylamino)-2-(phenylimino)-3-pentene are not extensively documented in the literature, analogies can be drawn from studies on similar β-dicarbonyl and β-diimine systems. For instance, the keto-enol tautomerism in related compounds has been shown to have activation energies that are influenced by the nature of the substituents and the solvent environment. researchgate.net

Computational approaches such as DFT can be employed to locate the transition state geometry for processes like proton transfer or conformational changes. Once the transition state is optimized, frequency calculations are performed to confirm that it is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency. nih.gov The energy difference between the ground state and the transition state then provides the activation energy barrier for the process.

For a hypothetical intramolecular proton transfer in 4-(Phenylamino)-2-(phenylimino)-3-pentene, which would represent a form of tautomerization, the activation energy barrier would be a critical parameter in determining the rate of interconversion between tautomers. The magnitude of this barrier is influenced by factors such as the strength of the intramolecular hydrogen bond and the electronic delocalization in the transition state.

Table 1: Representative Theoretical Methods for Transition State Analysis

| Computational Method | Basis Set | Application |

| Density Functional Theory (DFT) | 6-311++G(d,p) | Geometry optimization and frequency calculations of ground and transition states. ruc.dk |

| M06-2X Functional | 6-31+G** | Calculation of reaction mechanisms, including transition states and intermediates. nih.gov |

| G4 Composite Method | - | High-accuracy calculation of free energies of tautomerization. comporgchem.com |

Computational Exploration of Reaction Pathways and Isomerization Processes

The conformational flexibility and potential for tautomerism in 4-(Phenylamino)-2-(phenylimino)-3-pentene make the exploration of its reaction pathways and isomerization processes a rich area for computational investigation. The molecule can exist in different isomeric forms, primarily arising from the rotation around the C-N and C-C single bonds and the potential for proton migration (tautomerism).

A closely related compound, 4-(phenylamino)-3-penten-2-one, has been studied using DFT calculations, revealing the existence of multiple conformers. ruc.dk The potential energy surface was scanned by rotating the phenyl ring, leading to the identification of stable conformers with small energy differences. ruc.dk A similar approach can be applied to 4-(Phenylamino)-2-(phenylimino)-3-pentene to explore its conformational landscape.

Isomerization processes can also involve the interconversion between different tautomeric forms, such as the enamine-imine and keto-enamine forms if considering the broader class of related compounds. frontiersin.org Computational studies on similar systems have shown that the relative stability of these tautomers is highly dependent on the solvent environment. orientjchem.org For example, solvents capable of forming hydrogen bonds can stabilize one tautomer over another. orientjchem.org

Relaxed potential energy surface (PES) scans are a common computational technique used to explore these isomerization pathways. researchgate.net By systematically changing a specific geometric coordinate, such as a dihedral angle or a bond length, and allowing the rest of the molecule to relax, a one-dimensional reaction path can be mapped out, revealing the energy profile of the isomerization process.

Table 2: Calculated Relative Energies of Tautomers in a Related System

| Tautomeric Form | Solvent | Relative Energy (kcal/mol) | Reference |

| Keto | Gas Phase | 0.00 | orientjchem.org |

| Enol | Gas Phase | 17.89 | orientjchem.org |

| Keto | Cyclohexane | 0.00 | orientjchem.org |

| Enol | Cyclohexane | 17.34 | orientjchem.org |

| Keto | Methanol (B129727) | 0.00 | orientjchem.org |

| Enol | Methanol | 16.55 | orientjchem.org |

Note: Data is for 3-phenyl-2,4-pentanedione (B1582117) as a representative system.

Characterization of Non-Covalent Interactions (NCI) within the Molecular Framework and Complexes

Non-covalent interactions (NCI) play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules like 4-(Phenylamino)-2-(phenylimino)-3-pentene and its metal complexes. These interactions, though weaker than covalent bonds, are fundamental in crystal packing, molecular conformation, and ligand-receptor binding. youtube.comsemanticscholar.org

Within the molecular framework of 4-(Phenylamino)-2-(phenylimino)-3-pentene, intramolecular hydrogen bonding between the N-H proton and the imine nitrogen is a key non-covalent interaction. This interaction contributes to the planarity of the chelate ring and influences the electronic properties of the molecule. The strength of this hydrogen bond can be quantified computationally through methods like Atoms in Molecules (AIM) theory, which analyzes the topology of the electron density. researchgate.net

In the solid state and in complexes, intermolecular NCI such as π-π stacking, C-H···π interactions, and van der Waals forces become significant. researchgate.net Computational tools like the Non-Covalent Interaction (NCI) plot, which is based on the reduced density gradient, can be used to visualize and characterize these weak interactions in real space. semanticscholar.org These analyses provide a detailed picture of the attractive and repulsive forces that govern the supramolecular assembly.

The formation of metal complexes with 4-(Phenylamino)-2-(phenylimino)-3-pentene introduces strong metal-ligand bonds, but also modulates the existing non-covalent interactions and can introduce new ones. For example, the geometry of the metal coordination sphere can influence the orientation of the phenyl substituents, thereby affecting the potential for intermolecular π-π stacking.

Establishment of Quantitative Structure-Reactivity Relationships from Computational Models

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their reactivity. orientjchem.orgnih.gov For 4-(Phenylamino)-2-(phenylimino)-3-pentene and its derivatives, computational models can be used to generate a wide range of molecular descriptors that can then be used to build QSRR models.

These descriptors can be electronic in nature, such as frontier molecular orbital energies (HOMO and LUMO), atomic charges, and dipole moments, or they can be steric, such as molecular volume and surface area. nih.gov By systematically modifying the substituents on the phenyl rings of 4-(Phenylamino)-2-(phenylimino)-3-pentene, a library of related compounds can be computationally generated and their descriptors calculated.

Table 3: Common Computational Descriptors for QSRR Studies

| Descriptor Type | Examples | Relevance to Reactivity |

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Electron-donating/accepting ability, electrostatic interactions |

| Steric | Molecular volume, Surface area, Ovality | Accessibility of reactive sites, steric hindrance |

| Topological | Connectivity indices, Wiener index | Molecular size and branching |

| Quantum Chemical | Hardness, Softness, Electrophilicity index | Global reactivity trends |

Absence of Detailed Research Hinders Comprehensive Analysis of 4-(Phenylamino)-2-(phenylimino)-3-pentene

Despite significant interest in the broader class of β-diketiminate ligands and their applications, a comprehensive review of the specific chemical compound 4-(Phenylamino)-2-(phenylimino)-3-pentene reveals a notable scarcity of detailed, publicly available research. While the foundational aspects of this and similar compounds are understood, in-depth studies into its advanced derivatives, novel catalytic applications, and integration into materials science remain largely unexplored in accessible scientific literature. This lack of specific data currently prevents a thorough analysis of its emerging research directions and future outlook.

The rational design and synthesis of advanced derivatives of 4-(Phenylamino)-2-(phenylimino)-3-pentene with enhanced properties is a key area that appears underdeveloped. The general principles of modifying β-diketiminate ligands to tune their steric and electronic properties are well-established. However, specific examples and detailed research findings pertaining to the targeted synthesis of 4-(Phenylamino)-2-(phenylimino)-3-pentene derivatives with, for instance, improved thermal stability, specific solubility characteristics, or enhanced coordination properties with particular metals, are not readily found in the surveyed literature.

Similarly, while the catalytic potential of metal complexes bearing β-diketiminate ligands is widely recognized, the exploration of novel catalytic transformations and process intensification specifically involving 4-(Phenylamino)-2-(phenylimino)-3-pentene is not extensively documented. General strategies for process intensification in chemical synthesis, such as the use of continuous flow reactors, alternative energy sources, and hybrid technologies, are actively researched. However, their specific application to the synthesis of this particular compound or its derivatives, with accompanying data on reaction kinetics, yield improvements, and waste reduction, is not described in detail.

The integration of 4-(Phenylamino)-2-(phenylimino)-3-pentene into advanced materials science applications also represents a frontier with limited charted territory. The potential use of related β-ketoiminate compounds as precursors for Chemical Vapor Deposition (CVD), including Metal-Organic Chemical Vapor Deposition (MOCVD), of functional thin films has been suggested. These precursors are valued for their volatility and stability. However, specific studies detailing the use of 4-(Phenylamino)-2-(phenylimino)-3-pentene as a precursor, including deposition parameters, film characteristics, and performance in devices, are absent from the available literature.

Furthermore, the incorporation of this compound into optoelectronic and responsive materials systems remains a speculative area. The photophysical properties of β-diketiminate complexes can be tuned for applications in areas such as organic light-emitting diodes (OLEDs) or as components of stimuli-responsive materials. Yet, there is no specific research detailing the synthesis and characterization of such materials incorporating the 4-(Phenylamino)-2-(phenylimino)-3-pentene ligand.

Finally, the potential for interdisciplinary research synergies and the exploration of unexplored frontiers for this compound are intrinsically linked to the foundational research in the aforementioned areas. Without a more substantial body of work on its derivatives, catalytic behavior, and materials science applications, the broader potential of 4-(Phenylamino)-2-(phenylimino)-3-pentene across different scientific disciplines remains largely conceptual.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.